[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol
Description
Properties
IUPAC Name |
[1-(difluoromethyl)pyrrol-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)9-3-1-2-5(9)4-10/h1-3,6,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIPTBWOZZIALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)CO)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrrole-2-methanol using difluoromethylating agents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of [1-(difluoromethyl)-1H-pyrrol-2-yl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce various alcohol derivatives .
Scientific Research Applications
[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues
The following compounds share structural motifs with [1-(difluoromethyl)-1H-pyrrol-2-yl]methanol, differing primarily in substituents or functional groups:
Electronic and Reactivity Differences
- Fluorine vs. Non-Fluorinated Analogues: The difluoromethyl group in this compound increases electron-withdrawing effects compared to non-fluorinated analogues like 1-(1H-pyrrol-2-yl)ethan-1-one. This enhances stability against oxidative degradation and improves membrane permeability .
- Hydroxymethyl vs. Acetyl Groups: The hydroxymethyl group enables hydrogen bonding and participation in nucleophilic reactions (e.g., Mitsunobu reactions), whereas acetylated derivatives like 1-(1H-pyrrol-2-yl)ethan-1-one are more suited for condensation or cyclization reactions .
Key Research Findings
- Fluorine-Induced Stability: Fluorinated pyrroles exhibit 10–20% greater metabolic stability in hepatic microsome assays compared to non-fluorinated counterparts .
- Hydrogen-Bonding Capacity: The hydroxymethyl group in this compound forms stronger hydrogen bonds (e.g., O–H···N interactions) than acetylated analogues, as demonstrated in crystal structure analyses .
Biological Activity
[1-(Difluoromethyl)-1H-pyrrol-2-yl]methanol (CAS No. 1537584-26-1) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The difluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts. This article explores the compound's synthesis, biological activities, and relevant research findings.
The structural formula of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a difluoromethyl group and a hydroxymethyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with difluoromethylating agents. Various methods have been explored, including:
- Direct difluoromethylation : Utilizing reagents like difluoromethyl sulfonium salts.
- One-pot reactions : Combining multiple steps to streamline synthesis while maintaining yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that this compound inhibited the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in malignant cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, it may inhibit key enzymes involved in cell signaling pathways, including those related to:
- Cell proliferation
- Apoptosis regulation
This interaction can disrupt normal cellular functions, leading to the observed antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- In Vivo Efficacy : In murine models of bacterial infection, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
- Combination Therapy : When used in conjunction with conventional antibiotics, this compound enhanced the overall efficacy against resistant bacterial strains.
- Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer types showed promising results when combined with standard chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
